![molecular formula C18H23NO3 B14181878 N,N-dimethyl-4-[(3,4,5-trimethoxyphenyl)methyl]aniline CAS No. 919355-97-8](/img/structure/B14181878.png)
N,N-dimethyl-4-[(3,4,5-trimethoxyphenyl)methyl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-dimethyl-4-[(3,4,5-trimethoxyphenyl)methyl]aniline is an organic compound characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further substituted with a 3,4,5-trimethoxyphenylmethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4-[(3,4,5-trimethoxyphenyl)methyl]aniline typically involves the alkylation of N,N-dimethylaniline with a suitable 3,4,5-trimethoxybenzyl halide under basic conditions. A common method includes the use of sodium hydride (NaH) as a base in an aprotic solvent like dimethylformamide (DMF). The reaction proceeds as follows:
- Dissolve N,N-dimethylaniline in DMF.
- Add sodium hydride to the solution to generate the anionic form of N,N-dimethylaniline.
- Introduce 3,4,5-trimethoxybenzyl chloride to the reaction mixture.
- Stir the reaction at room temperature or slightly elevated temperatures until completion.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, can facilitate large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-dimethyl-4-[(3,4,5-trimethoxyphenyl)methyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones.
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield reduced amines.
Substitution: Electrophilic aromatic substitution reactions, such as nitration or halogenation, can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Nitration using a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Quinones.
Reduction: Reduced amines.
Substitution: Nitro or halogenated derivatives.
Applications De Recherche Scientifique
N,N-dimethyl-4-[(3,4,5-trimethoxyphenyl)methyl]aniline has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a precursor for various functionalized derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its pharmacophore properties.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of N,N-dimethyl-4-[(3,4,5-trimethoxyphenyl)methyl]aniline involves its interaction with specific molecular targets. The compound’s trimethoxyphenyl group can bind to active sites of enzymes or receptors, modulating their activity. For instance, it may inhibit tubulin polymerization, affecting cell division and exhibiting anticancer effects. The dimethylamino group can enhance the compound’s lipophilicity, facilitating its cellular uptake and interaction with intracellular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-dimethylaniline: Lacks the trimethoxyphenyl group, resulting in different chemical and biological properties.
3,4,5-trimethoxybenzylamine: Contains the trimethoxyphenyl group but lacks the dimethylamino group, leading to variations in reactivity and applications.
Uniqueness
N,N-dimethyl-4-[(3,4,5-trimethoxyphenyl)methyl]aniline is unique due to the combination of the dimethylamino and trimethoxyphenyl groups, which confer distinct chemical reactivity and potential biological activities. This dual functionality makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
919355-97-8 |
|---|---|
Formule moléculaire |
C18H23NO3 |
Poids moléculaire |
301.4 g/mol |
Nom IUPAC |
N,N-dimethyl-4-[(3,4,5-trimethoxyphenyl)methyl]aniline |
InChI |
InChI=1S/C18H23NO3/c1-19(2)15-8-6-13(7-9-15)10-14-11-16(20-3)18(22-5)17(12-14)21-4/h6-9,11-12H,10H2,1-5H3 |
Clé InChI |
LZYPNFATHPPAOG-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=C(C=C1)CC2=CC(=C(C(=C2)OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


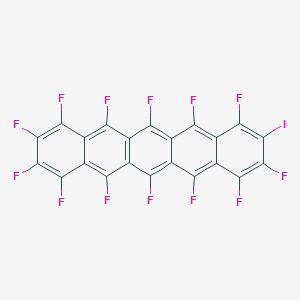

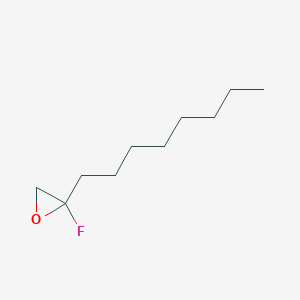
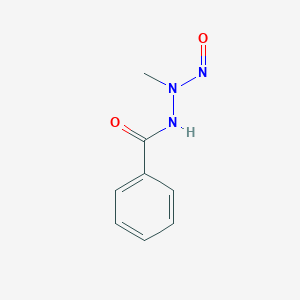
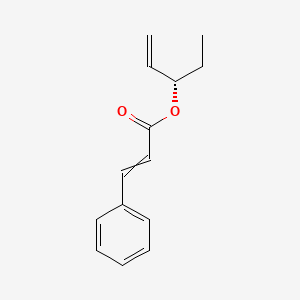

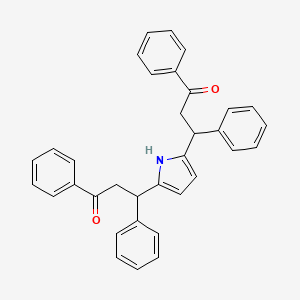
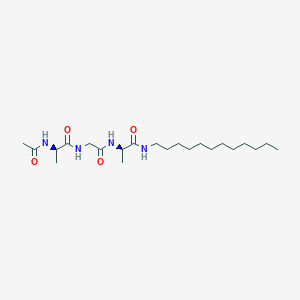
![4-[6-(4-Methylpiperazin-1-yl)pyridin-2-yl]benzoic acid;hydrochloride](/img/structure/B14181844.png)
![3-Isothiazolecarboxylic acid, 5-[[6-methyl-3-[1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazol-4-yl]imidazo[1,2-a]pyrazin-8-yl]amino]-, methyl ester](/img/structure/B14181851.png)
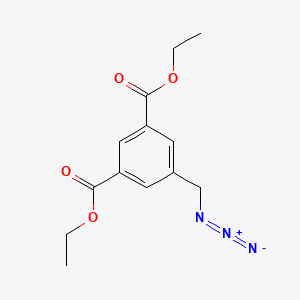

![3,6-Dicyclohexyl-1H-furo[3,4-c]pyrrole-1,4(5H)-dione](/img/structure/B14181858.png)

